molecular formula C12H20O2 B12641369 3-Heptylidenepentane-2,4-dione CAS No. 94134-76-6

3-Heptylidenepentane-2,4-dione

Cat. No.: B12641369
CAS No.: 94134-76-6
M. Wt: 196.29 g/mol
InChI Key: IKWSCVCGBUEZJD-UHFFFAOYSA-N
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Description

3-Heptylidenepentane-2,4-dione is an organic compound with the molecular formula C12H20O2 It is a derivative of pentane-2,4-dione, where a heptylidene group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptylidenepentane-2,4-dione typically involves the aldol condensation reaction between heptanal and pentane-2,4-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds as follows:

    Step 1: Heptanal is mixed with pentane-2,4-dione in a suitable solvent, such as ethanol.

    Step 2: Sodium hydroxide is added to the mixture to initiate the aldol condensation reaction.

    Step 3: The reaction mixture is stirred at room temperature for several hours.

    Step 4: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-Heptylidenepentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Reactivity and Coordination Chemistry

3-Heptylidenepentane-2,4-dione is known for its ability to form coordination complexes with metal ions. These complexes often exhibit enhanced biological activity compared to the free diketone. Research has indicated that such metal complexes can be utilized in catalysis and as chelating agents in various chemical reactions .

Synthesis of Pyrrole Derivatives

A notable application involves the synthesis of pyrrole derivatives through a three-component reaction involving this compound, amines, and phenacyl bromides. This method has shown high yields when catalyzed by DABCO (1,4-Diazabicyclo[2.2.2]octane), demonstrating the compound's utility in creating complex organic molecules .

Pharmaceutical Applications

Biological Activity

Research indicates that diketones like this compound exhibit significant biological activities. These include:

  • Antimicrobial Properties: Compounds related to this compound have shown efficacy against various pathogens, suggesting potential applications in developing antimicrobial agents.
  • Anticancer Activity: Preliminary studies indicate that derivatives of this diketone may possess selective cytotoxicity towards cancer cells. Investigations into similar compounds have reported promising results in inhibiting cancer cell proliferation .

Pharmaceutical Formulations

The compound's properties allow it to be incorporated into pharmaceutical formulations as active ingredients or excipients. Its role as a chelating agent can enhance drug stability and bioavailability.

Environmental Applications

Metal Chelation

Due to its complexing ability, this compound can be employed in environmental protection efforts, particularly in metal ion chelation for wastewater treatment. This application is crucial for removing toxic metals from industrial effluents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of diketones similar to this compound. The findings established a correlation between structural features and biological activity, highlighting modifications that significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential development into anticancer agents through mechanisms such as apoptosis induction in cancer cells .

Mechanism of Action

The mechanism of action of 3-Heptylidenepentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pentane-2,4-dione: A simpler diketone with similar reactivity but lacking the heptylidene group.

    Hexane-2,4-dione: Another diketone with a similar structure but different chain length.

Uniqueness

3-Heptylidenepentane-2,4-dione is unique due to the presence of the heptylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

3-Heptylidenepentane-2,4-dione, also known as CID 3023691, is a compound with a molecular formula of C12_{12}H20_{20}O2_2 and a molecular weight of approximately 196.29 g/mol. This compound belongs to the class of diketones and has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The following article presents a detailed examination of the biological activity associated with this compound, including case studies, research findings, and a summary of its pharmacological properties.

Structure

The structure of this compound features two carbonyl groups (C=O) flanked by a heptyl group. This configuration is significant for its reactivity and interaction with biological targets.

Physical Properties

  • Molecular Weight : 196.29 g/mol
  • Molecular Formula : C12_{12}H20_{20}O2_2
  • CAS Number : 94134-76-6
  • Purity : Typically available at 96% purity

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to diketones, including this compound. Research indicates that diketones can exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Diketones are known to induce apoptosis in cancer cells through the activation of intrinsic pathways.
    • They may also inhibit key enzymes involved in cancer cell proliferation.
  • Case Studies :
    • A study demonstrated that related compounds had significant activity against murine leukemia cells (L1210) and human cervical carcinoma (HeLa) cells with IC50_{50} values ranging from 1.11 to 3.2 µM .

Antimicrobial Activity

The antimicrobial properties of diketones have been explored extensively, with findings suggesting that they can inhibit the growth of various pathogenic microorganisms.

  • In Vitro Studies :
    • Compounds similar to this compound have shown effectiveness against bacteria and fungi such as Candida albicans and Staphylococcus aureus.
    • The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

DNA Cleavage Activity

Diketones have also been studied for their ability to cleave DNA, which is a crucial aspect of their anticancer activity.

  • Findings :
    • At concentrations around 50 µg/mL, partial DNA digestion was observed, which increased significantly at higher concentrations (150 µg/mL), indicating a dose-dependent response .

Summary of Research Findings

Activity TypeTarget OrganismsIC50_{50} Values (µM)Mechanism of Action
AnticancerL1210 (Leukemia), HeLa1.11 - 3.2Induction of apoptosis
AntimicrobialCandida albicans, S. aureusVariesDisruption of cell membranes
DNA CleavagePlasmid DNA50 µg/mL (partial)Dose-dependent cleavage

Properties

CAS No.

94134-76-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3-heptylidenepentane-2,4-dione

InChI

InChI=1S/C12H20O2/c1-4-5-6-7-8-9-12(10(2)13)11(3)14/h9H,4-8H2,1-3H3

InChI Key

IKWSCVCGBUEZJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(C(=O)C)C(=O)C

Origin of Product

United States

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